Ethyl thiooxamate
Overview
Description
Ethyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C4H7NO2S. It is a yellow crystalline powder with a melting point of 62-65°C . This compound is known for its use as a herbicide and insecticide, and it has an odor similar to thiamine esters .
Mechanism of Action
Target of Action
Ethyl 2-amino-2-thioxoacetate, also known as Ethyl thiooxamate , primarily targets the enzyme threonine synthase in plants . Threonine synthase plays a crucial role in the biosynthesis of threonine, an essential amino acid. By inhibiting this enzyme, Ethyl 2-amino-2-thioxoacetate disrupts the normal growth and development of target plants .
Mode of Action
It is known to inhibit the activity of threonine synthase . This inhibition likely occurs through the compound’s interaction with the active site of the enzyme, preventing it from catalyzing the conversion of aspartate-semialdehyde to threonine.
Result of Action
The primary result of Ethyl 2-amino-2-thioxoacetate’s action is the inhibition of growth and development in target plants . This occurs due to the disruption of threonine biosynthesis, which can affect various cellular processes, including protein synthesis. The specific molecular and cellular effects would depend on the role of threonine in the target organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-thioxoacetate can be synthesized by reacting ethanol with the alkali of oxamic acid salt. During the reaction, the alcohol reacts with the base to form Ethyl 2-amino-2-thioxoacetate and the corresponding base salt . Another method involves the cyclization of 2-bromo-1-phenylethan-1-one with Ethyl 2-amino-2-thioxoacetate in ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, Ethyl 2-amino-2-thioxoacetate is produced by treating a solution of ethyl 2-amino-2-oxoacetate in tetrahydrofuran with powdered Lawesson’s Reagent and heating the resulting solution under reflux .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thioxo groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-amino-2-thioxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its biological activity.
Comparison with Similar Compounds
- Ethyl 2-amino-2-oxoacetate
- Ethyl thiooxamate
- Ethyl carbamothioylformate
Comparison: Ethyl 2-amino-2-thioxoacetate is unique due to its thioxo group, which imparts distinct chemical and biological properties. Compared to Ethyl 2-amino-2-oxoacetate, it has a sulfur atom replacing an oxygen atom, leading to different reactivity and applications . This compound and Ethyl carbamothioylformate share similar structures but differ in their specific functional groups and uses .
Properties
IUPAC Name |
ethyl 2-amino-2-sulfanylideneacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-7-4(6)3(5)8/h2H2,1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBMCMOZIGSBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369893 | |
Record name | Ethyl amino(sulfanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-21-1 | |
Record name | Ethyl thiooxamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16982-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174676 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16982-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl amino(sulfanylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-amino-2-thioxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ethyl 2-amino-2-thioxoacetate contribute to the synthesis of 1,2,4-triazin-5(2H)-ones?
A1: Ethyl 2-amino-2-thioxoacetate acts as a crucial reactant in the synthesis of novel 3,6-diamino-substituted 1,2,4-triazin-5(2H)-ones. [] This reaction involves a cyclocondensation with N1-amino-N2-arylmethyl- (or aryl-) guanidines under ultrasonic conditions. The thioxoacetate moiety provides the necessary sulfur and two carbon atoms that are incorporated into the 1,2,4-triazine ring system during the reaction. [] You can find more details about this synthesis in the paper titled "Synthese und Eigenschaften 3,6-diaminosubstituierter 1,2,4-Triazin-5(2H)-one / Synthesis and Properties of 3,6-Diamino-substituted 1,2,4-Triazin-5(2H)-ones". []
Q2: Can you describe another synthetic application of ethyl 2-amino-2-thioxoacetate highlighted in the provided research?
A2: In addition to 1,2,4-triazin-5(2H)-ones, ethyl 2-amino-2-thioxoacetate serves as a starting material in the synthesis of imidazo[1,2-a]pyrazine derivatives. [] Specifically, it is reacted with triethyl oxonium hexafluorophosphate to generate ethyl 2-(ethylthio)-2-iminoacetate. This intermediate then reacts with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to produce ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, which serves as a key intermediate in the multi-step synthesis of the target imidazo[1,2-a]pyrazine compounds. [] This synthetic route is explored in the paper "Design, Synthesis and Antibacterial Activity of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives". []
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